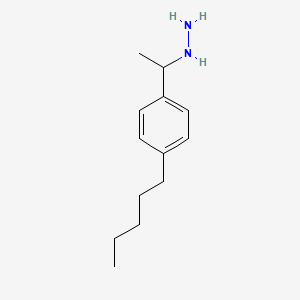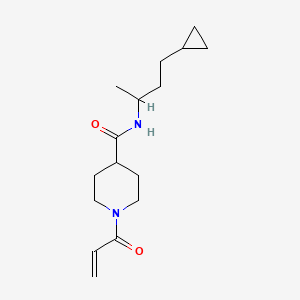
Azetidin-3-yl propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidine derivatives is a topic of interest in several papers. For instance, a convenient synthesis of 3,3-dichloroazetidines is described, which involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines. These imines are then converted into beta-(mesyloxy) imines and further reacted with nucleophiles to yield various substituted azetidines . Another paper discusses the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-benzyloxy-beta-lactams, which are then used as building blocks for the preparation of various CF3-containing compounds .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by the presence of a four-membered beta-lactam ring. This ring is highly strained, which contributes to the reactivity of azetidines. The strain is due to the angle strain and torsional strain from eclipsing interactions, as the ideal tetrahedral angle is not achieved in the four-membered ring .
Chemical Reactions Analysis
Azetidines undergo a variety of chemical reactions due to their strained ring system. For example, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines is reported, demonstrating the reactivity of the azetidine ring under reductive conditions . Another study shows the synthesis of novel azetidin-2-one derivatives with antibacterial activity, highlighting the potential of azetidines in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their ring structure and substituents. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can significantly affect the chemical behavior and stability of the azetidine ring . The reactivity of azetidines towards nucleophiles is also a notable property, as seen in the preparation of azetidine-containing amino-alcohol and amino-acid derivatives from azetidin-3-ones .
Aplicaciones Científicas De Investigación
1. Use in Polymer Science
Azetidin-3-yl propanoate hydrochloride has been utilized in polymer science, particularly in the development of self-curable systems. For instance, a study by Wang et al. (2006) described the synthesis of an azetidine containing compound, 3-azetidinyl propanol, which was introduced into a polyurethane prepolymer. This compound facilitated the formation of a single-component, self-curable aqueous-based polyurethane dispersion, demonstrating its utility in creating polymeric network structures upon drying (Wang, Chen, Yeh, & Chen, 2006).
2. Applications in Drug Discovery
In the field of drug discovery, this compound has shown potential. A study by Duncton et al. (2009) highlighted its role in the synthesis of heteroaryloxetanes and heteroarylazetidines through a radical addition method known as the Minisci reaction. This process was crucial in introducing azetidine into various heteroaromatic systems, which are significant in the pharmaceutical industry (Duncton et al., 2009).
3. Synthesis of Novel Compounds
This compound has been instrumental in synthesizing novel compounds. Research by Dejaegher et al. (2002) focused on the synthesis of 2-aryl-3,3-dichloroazetidines, a unique class of azaheterocycles. Their study provided insights into the reactivity of these compounds with bases, leading to the formation of various derivatives through ring contraction and hydrolysis processes (Dejaegher, Mangelinckx, & de Kimpe, 2002).
4. Antimicrobial Screening
A research conducted by Desai and Dodiya (2014) explored the antimicrobial properties of compounds derived from this compound. They synthesized a series of azetidinones and tested them against various bacterial and fungal strains, finding significant correlations in antimicrobial activity (Desai & Dodiya, 2014).
5. Anti-Tubercular Activity
In a study focused on combating tuberculosis, Thomas, George, and Harindran (2014) designed and synthesized novel azetidinone derivatives with anti-tubercular properties. They utilized molecular docking and in vitro assays to assess the effectiveness of these compounds against Mycobacterium tuberculosis, showcasing the therapeutic potential of this compound derivatives in treating infectious diseases (Thomas, George, & Harindran, 2014).
Safety and Hazards
Direcciones Futuras
While specific future directions for Azetidin-3-yl propanoate hydrochloride are not available, azetidines in general have been the subject of recent research due to their potential in various fields such as medicinal chemistry . They have been used in the synthesis of bioactive compounds and have shown potential in catalytic processes .
Mecanismo De Acción
Target of Action
Azetidine derivatives have been reported to have a variety of biological activities and are used as building blocks in the preparation of various peptides .
Mode of Action
For instance, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, an azetidine derivative, has shown protective effects against ischaemia/reperfusion (I/R) brain injury .
Biochemical Pathways
Azetidine derivatives have been associated with modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Result of Action
Azetidine derivatives have been associated with neuroprotective effects, such as inhibiting apoptotic damage, modulating inflammation, and improving the energy metabolism of the brain .
Propiedades
IUPAC Name |
azetidin-3-yl propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-6(8)9-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNBCDRFZLSEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)




![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)
